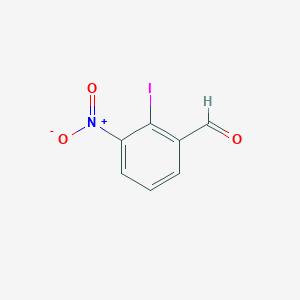

2-Iodo-3-nitrobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

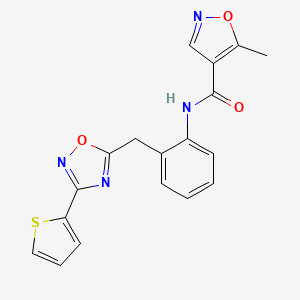

The molecular structure of 2-Iodo-3-nitrobenzaldehyde consists of a benzene ring substituted with an aldehyde group (-CHO), a nitro group (-NO2), and an iodine atom . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Iodo-3-nitrobenzaldehyde can be predicted based on its structure and the properties of similar compounds. For example, it is likely to have a relatively high molecular weight due to the presence of iodine . The presence of the nitro group may also confer some degree of polarity .Scientific Research Applications

Synthesis of Imidazoles

2-Iodo-3-nitrobenzaldehyde can be used in the synthesis of imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Antibacterial Activity

Schiff bases, which can be synthesized using 3-nitrobenzaldehyde, have been shown to exhibit a broad range of biological activities, including antifungal, antibacterial, anti-malarial, anti-proliferative, anti-inflammatory, antiviral, and antipyretic properties . Therefore, it’s plausible that 2-Iodo-3-nitrobenzaldehyde, a derivative of 3-nitrobenzaldehyde, could also be used in the synthesis of Schiff bases with similar properties.

Synthesis of Metal Complexes

The semicarbazone ligand, prepared by condensing 3-nitrobenzaldehyde with semicarbazide hydrochloride, can be used to synthesize metal complexes of copper (II) and nickel (II) . These metal complexes have been investigated due to their wide range of applications including catalysts, medicine, crystal engineering, and anticorrosion agent .

Pharmaceutical Applications

Imidazoles, which can be synthesized using 2-Iodo-3-nitrobenzaldehyde, have traditional applications in pharmaceuticals . They are key components to functional molecules that are used in a variety of everyday applications .

Agrochemical Applications

Imidazoles also have applications in agrochemicals . Given the importance of imidazoles in this field, 2-Iodo-3-nitrobenzaldehyde could potentially be used in the synthesis of agrochemicals.

Solar Cell and Optical Applications

Emerging research into dyes for solar cells and other optical applications has highlighted the importance of imidazoles . Therefore, 2-Iodo-3-nitrobenzaldehyde could potentially be used in the synthesis of these dyes.

Future Directions

The future directions for research on 2-Iodo-3-nitrobenzaldehyde could include further exploration of its synthesis and reactions, as well as its potential applications in the synthesis of drugs and bioactive molecules . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial.

properties

IUPAC Name |

2-iodo-3-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLAEZSJVOSWSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])I)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-3-nitrobenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2654393.png)

![4-((5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)amino)benzenesulfonamide](/img/structure/B2654399.png)

![N-(4-fluorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/no-structure.png)

![2-[3-(4-methoxyphenyl)propanoylamino]benzoic Acid](/img/structure/B2654401.png)

![Spiro[2.3]hexan-2-ylmethanethiol](/img/structure/B2654402.png)

![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2654404.png)

![2-(benzo[d]isoxazol-3-yl)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2654405.png)

![[4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2654409.png)